Bromhexine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bromhexine and its derivatives has been explored through various chemical processes. A notable method involves palladium-catalyzed carbonylative transformations, which efficiently produce dicarbonylated derivatives of Bromhexine, showing promise as glucocerebrosidase inhibitors (Sharif et al., 2014). Another synthesis pathway includes the formation of 1,3-diphenylurea and 1,3-diphenylthiourea derivatives from Bromhexine through reactions with phenyl isocyanates and phenyl-isothiocyanates at room temperature, highlighting its potential for broader pharmaceutical applications (Muhammad Sharif Muhammad Sharif, 2020).
Molecular Structure Analysis
The molecular structure of Bromhexine plays a crucial role in its chemical reactivity and interaction with biological systems. Its structure allows for various chemical modifications, leading to the synthesis of derivatives with enhanced or altered pharmacological activities. The studies on its molecular structure mainly focus on modifications that can improve its efficacy or solubility for different therapeutic applications.
Chemical Reactions and Properties
Bromhexine undergoes various chemical reactions, including carbonylation, arylation, amination, and alkoxylation, to produce derivatives with potential bioactivity. These chemical modifications have been explored to enhance Bromhexine's pharmacological properties and to develop new therapeutic agents. The reactivity of Bromhexine under different conditions and with various chemical agents underlines the versatility of its use in drug development (Sharif et al., 2014).
Physical Properties Analysis
The physical properties of Bromhexine, including its solubility and stability, are essential for its formulation into different dosage forms for clinical use. Studies on its solubility and solution stability, particularly in the context of developing prodrugs or enhancing its bioavailability, are crucial for optimizing its therapeutic potential and ensuring effective delivery to the target sites within the body (Aggarwal & Gupta, 2012).
Applications De Recherche Scientifique
Treatment of Respiratory Disorders
- Specific Scientific Field : Pharmacology and Respiratory Medicine .
- Summary of the Application : Bromhexine is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It aids in the clearance of excess mucus, improving breathing and reducing cough .
- Methods of Application : Bromhexine is administered orally. It is used alone or with other ingredients such as diphenhydramine, dextromethorphan, and guaifenesin to reduce mucus viscosity and clear mucus in conditions associated with mucus hypersecretion .
- Results or Outcomes : Bromhexine has been found to be effective in improving breathing and reducing cough in patients with respiratory conditions associated with increased mucus secretion .
Potential Treatment for COVID-19
- Specific Scientific Field : Virology and Pharmacology .
- Summary of the Application : Bromhexine hydrochloride has been proposed as a potential treatment for COVID-19 . It has been found to be a strong inhibitor of TMPRSS2, a key protein involved in SARS-CoV-2 binding to the host cell receptor .
- Methods of Application : The proposed method of application is oral administration of bromhexine hydrochloride . The pharmacokinetic data for oral bromhexine hydrochloride show that the adult maximum blood concentration (C max) with oral administration of 8 mg bromhexine hydrochloride is 22.50±7.50 μg/L .
- Results or Outcomes : The concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL, far less than the concentration of target cells . Because the new pharmacokinetic parameters of bromhexine hydrochloride are proportional to an oral dose of 8–32 mg , the pulmonary concentration with 32 mg of the drug would be 216–531 ng/mL (median 373.5 ng/mL), which could achieve the target cell concentration to inhibit TMPRSS2 .
Pediatric COVID-19 Treatment
- Specific Scientific Field : Virology and Pediatric Medicine .
- Summary of the Application : Bromhexine hydrochloride has been proposed as a potential treatment for pediatric COVID-19 . It is approved in many countries as a commonly used over-the-counter (OTC) expectorant for both adults and children .
- Methods of Application : The proposed method of application is oral administration of bromhexine hydrochloride . The pharmacokinetic data for oral bromhexine hydrochloride show that the adult maximum blood concentration (C max) with oral administration of 8 mg bromhexine hydrochloride is 22.50±7.50 μg/L .
- Results or Outcomes : The concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL, far less than the concentration of target cells . The pulmonary concentration with 32 mg of the drug would be 216–531 ng/mL (median 373.5 ng/mL), which could achieve the target cell concentration to inhibit TMPRSS2 .
Formulation of Orally Disintegrating Tablets (ODTs)
- Specific Scientific Field : Pharmaceutical Technology .
- Summary of the Application : Bromhexine has been used in the formulation of orally disintegrating tablets (ODTs), which are designed to dissolve rapidly in the mouth without the need for water .
- Methods of Application : The formulation of ODTs involves the use of co-processed excipients to enhance the disintegration and dissolution properties of the tablets .
- Results or Outcomes : The use of bromhexine in the formulation of ODTs has been found to be effective, providing a convenient dosage form for patients who have difficulty swallowing conventional tablets .
Mucolytic Activity and Clinical Efficacy Reappraisal
- Specific Scientific Field : Multidisciplinary Respiratory Medicine .
- Summary of the Application : Bromhexine has been reappraised for its mucolytic activity and clinical efficacy . It has been found to enhance the secretion of various mucus components by modifying the physicochemical characteristics of mucus .
- Methods of Application : The transformation from healthy to pathologic mucus occurs by multiple mechanisms . These mechanisms include modifications in the quality, quantity, and physiochemical features of mucus .
- Results or Outcomes : The use of bromhexine has been found to be effective in improving respiratory symptoms . Furthermore, the co-administration of antibiotics with bromhexine amplified the actions of the antibiotic .
Formulation of Immediate Release (IR) Product
- Specific Scientific Field : Pharmaceutical Technology .
- Summary of the Application : Bromhexine has been used in the formulation of immediate release (IR) products .
- Methods of Application : The formulation of IR products involves the use of co-processed excipients to enhance the disintegration and dissolution properties of the tablets .
- Results or Outcomes : The use of bromhexine in the formulation of IR products has been found to be effective, providing a convenient dosage form for patients who have difficulty swallowing conventional tablets .
Safety And Hazards
Bromhexine should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Orientations Futures
Bromhexine has been recently recommended as a new therapy for pathological states, such as alcoholic chronic pancreatitis where there is an increased viscosity of the pancreatic juice . It may also be administered in combination with antimicrobial agents in the treatment of respiratory infections, due to its capacity to disrupt the mucopolysaccharides of bronchial secretion and as results in enhancing the bronchial penetration of antimicrobial drugs .
Propriétés
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDCBLYJGHCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
611-75-6 (mono-hydrochloride) | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022686 | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bromhexine | |
CAS RN |
3572-43-8 | |
Record name | Bromhexine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromhexine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMHEXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-235 | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.